

# Rezvilutamide: A Deep Dive into Androgen Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Rezvilutamide** (also known as SHR3680) is a novel, orally bioavailable, non-steroidal anti-androgen (NSAA) that has demonstrated significant promise in the treatment of prostate cancer.[1][2] As a second-generation androgen receptor (AR) antagonist, its mechanism of action is centered on the competitive inhibition of the androgen receptor, a key driver in the progression of prostate cancer.[1][3] This technical guide provides an in-depth analysis of **rezvilutamide**'s target binding affinity and selectivity, complete with detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

## **Core Mechanism of Action**

**Rezvilutamide** exerts its therapeutic effect by disrupting the androgen receptor signaling pathway at multiple critical junctures. As a competitive antagonist, it directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the androgen receptor.[1] This initial binding event sets off a cascade of inhibitory actions:

 Inhibition of AR Nuclear Translocation: Upon binding, rezvilutamide prevents the conformational changes in the AR that are necessary for its translocation from the cytoplasm into the nucleus.



- Blockade of AR-DNA Binding: By keeping the AR in the cytoplasm, rezvilutamide effectively
  prevents the receptor from binding to androgen response elements (AREs) on the DNA.
- Suppression of AR-Mediated Gene Transcription: Consequently, the transcription of ARresponsive genes, which are crucial for prostate cancer cell proliferation and survival, is halted. This includes key genes like prostate-specific antigen (PSA).

This multifaceted inhibition of the AR signaling pathway ultimately leads to a reduction in tumor growth and a decline in PSA levels, a key biomarker in prostate cancer.

# **Target Binding Affinity and Selectivity**

While specific quantitative binding affinity values (such as  $K_i$  or  $IC_{50}$ ) for **rezvilutamide** are not publicly available in the provided search results, preclinical and clinical studies consistently describe it as a potent antagonist with high binding affinity for the androgen receptor. Its efficacy, even in the presence of elevated androgen levels, underscores its potent binding characteristics.

Furthermore, initial findings suggest that **rezvilutamide** possesses a favorable selectivity profile. One study highlighted its excellent selectivity for the androgen receptor over other nuclear receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This selectivity is crucial for minimizing off-target effects and improving the drug's overall safety profile.

| Target                          | Binding Affinity | Selectivity             |
|---------------------------------|------------------|-------------------------|
| Androgen Receptor (AR)          | High             | Highly Selective        |
| Progesterone Receptor (PR)      | Low / Negligible | High selectivity for AR |
| Glucocorticoid Receptor (GR)    | Low / Negligible | High selectivity for AR |
| Mineralocorticoid Receptor (MR) | Low / Negligible | High selectivity for AR |

Table 1: Summary of **Rezvilutamide**'s Target Binding Affinity and Selectivity.

# **Experimental Protocols**



To provide a comprehensive understanding of how the binding affinity and functional activity of **rezvilutamide** are assessed, this section details the methodologies for key in vitro experiments.

## **Competitive Androgen Receptor Binding Assay**

This assay is designed to determine the ability of a test compound, such as **rezvilutamide**, to compete with a radiolabeled androgen for binding to the androgen receptor. A commonly used method is the radiolabeled ligand competition scintillation proximity assay (SPA).

Principle: The AR ligand-binding domain (LBD), tagged with an affinity tag (e.g., His6), is immobilized on a scintillating microplate. A radiolabeled androgen (e.g., <sup>3</sup>H-DHT) is added and binds to the AR-LBD, bringing the radioisotope in close proximity to the scintillant and generating a light signal. When a competing non-radiolabeled ligand like **rezvilutamide** is introduced, it displaces the radiolabeled androgen, leading to a decrease in the light signal. The concentration of the test compound that inhibits 50% of the radioligand binding (IC<sub>50</sub>) is then determined.

#### **Detailed Protocol:**

- Protein Immobilization: A solution of purified His6-tagged AR-LBD is added to each well of a nickel-chelate coated 384-well Flashplate®. The plate is incubated to allow the AR-LBD to bind to the nickel-coated surface.
- Washing: The wells are washed with an appropriate assay buffer to remove any unbound AR-LBD.
- Compound Addition: Serial dilutions of **rezvilutamide** (or other test compounds) are added to the wells. A control group with no test compound is also included.
- Radioligand Addition: A solution of a radiolabeled androgen, such as <sup>3</sup>H-dihydrotestosterone (<sup>3</sup>H-DHT), is added to all wells at a fixed concentration.
- Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
- Signal Detection: The plate is read in a microplate scintillation counter to measure the light output from each well.

## Foundational & Exploratory





• Data Analysis: The raw data is normalized, and the IC<sub>50</sub> value for **rezvilutamide** is calculated by fitting the data to a dose-response curve.

















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Rezvilutamide: A Deep Dive into Androgen Receptor Binding Affinity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201621#rezvilutamide-target-binding-affinity-and-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





